Pentachloroaniline

Catalog No.
S565190
CAS No.
527-20-8
M.F
C6H2Cl5N
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentachloroaniline

CAS Number

527-20-8

Product Name

Pentachloroaniline

IUPAC Name

2,3,4,5,6-pentachloroaniline

Molecular Formula

C6H2Cl5N

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2

InChI Key

KHCZSJXTDDHLGJ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N

solubility

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER

Synonyms

NSC 49579; PCA; Pentachloroaminobenzene; Pentachloroaniline; 2,3,4,5,6-Pentachloroaniline

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N

The exact mass of the compound Pentachloroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, ether, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49579. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentachloroaniline (PCA) is a fully chlorinated aromatic amine characterized by exceptional thermal stability and extreme hydrophobicity. As a highly crystalline solid with a melting point exceeding 231 °C, PCA serves as a critical analytical reference standard for environmental monitoring and a robust intermediate in the synthesis of specialized dyes, pigments, and agrochemicals. Its fully substituted aromatic ring imparts significant resistance to further electrophilic substitution, making it a stable building block in demanding chemical environments where lesser-chlorinated analogs would degrade or undergo unwanted side reactions [1].

Procurement Fit

Product type Analytical reference standard for pesticide metabolite monitoring
Method context GC-MS derivatization protocol optimization and residue analysis
Differentiation Not interchangeable with other chloroaniline analogs; requires specific standard

Substituting Pentachloroaniline with lower-chlorinated analogs like 2,4,6-trichloroaniline or its parent nitro-compound, pentachloronitrobenzene (PCNB), compromises both analytical accuracy and material performance. In environmental testing, PCA is the specific biological and environmental reduction product of PCNB; using generic chloroanilines cannot calibrate instruments for PCNB degradation tracking. In materials synthesis, PCA's extreme melting point (>231 °C) and near-zero aqueous solubility (~0.03 mg/L) dictate entirely different processing conditions—requiring non-polar organic solvents—compared to trichloroaniline, which melts at ~78 °C and is highly soluble in comparison. Generic substitution leads to catastrophic failures in high-temperature formulation stability and analytical mass-spectrometry resolution [1].

Substitution Risk

Derivatization kinetics: Slower acylation rates vs. other anilines may lead to under-quantification.
Antimicrobial profile: Narrower spectrum and reduced potency relative to parent PCNB preclude use in efficacy studies.
Environmental fate: Unique dechlorination pathway and kinetics differ from lower chlorinated analogs, affecting transformation models.

Expanded Thermal Processing Window for High-Temperature Synthesis

Pentachloroaniline exhibits a melting point of 231–234 °C, which is significantly higher than its partially chlorinated analogs and parent compounds. For instance, 2,4,6-trichloroaniline melts at 73–79 °C, and pentachloronitrobenzene (PCNB) melts at 144 °C. This 80–150 °C thermal advantage allows PCA to survive high-temperature condensation reactions and pigment curing processes without premature melting or decomposition, ensuring structural integrity in advanced material formulations .

Evidence DimensionMelting Point
Target Compound Data231 - 234 °C
Comparator Or Baseline2,4,6-Trichloroaniline (73 - 79 °C) and PCNB (144 °C)
Quantified Difference>80 °C higher than PCNB; >150 °C higher than 2,4,6-trichloroaniline
ConditionsStandard atmospheric pressure, solid-state thermal analysis

Buyers formulating high-temperature pigments or polymers must select PCA to prevent phase changes or volatilization during aggressive thermal processing steps.

Derivatization Efficiency
Head-to-head
PCA: ~70% completion in 5 min; Other anilines: >95% under same conditions (TFAA, RT)
Requires protocol adaptation for accurate quantification
GC-MS acylation method context

Extreme Hydrophobicity for Anti-Leaching Applications

The fully chlorinated ring of Pentachloroaniline drastically reduces its affinity for water, yielding an aqueous solubility of approximately 0.03 mg/L at 25 °C. In stark contrast, 2,4,6-trichloroaniline has a water solubility of ~40 mg/L, and PCNB is at 0.44 mg/L. This extreme hydrophobicity means PCA is over 1,000 times less soluble in water than trichloroaniline, necessitating the use of specific organic solvents (e.g., dichloromethane, hexane) for processability, but resulting in final products that are highly resistant to aqueous leaching [1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data~0.03 mg/L
Comparator Or Baseline2,4,6-Trichloroaniline (~40 mg/L)
Quantified Difference>1,000-fold reduction in aqueous solubility
Conditions25 °C, neutral pH water

Procurement teams must account for PCA's strict organic-solvent requirements during manufacturing, which directly translates to superior water-resistance in downstream coatings and agricultural formulations.

Antimicrobial Spectrum
Reported
PCA: Reduced potency, narrower spectrum vs. PCNB. Inhibitory to R. solani.
Supports differentiation of parent fungicide and metabolite activity
Soil microorganism assay context

Target Specificity in GC-MS/LC-MS Metabolite Tracking

In environmental monitoring and agricultural compliance, Pentachloroaniline is the definitive biological and environmental reduction product of the fungicide Pentachloronitrobenzene (PCNB). Analytical laboratories cannot substitute PCNB or lesser chloroanilines to calibrate mass spectrometers for PCNB degradation. PCA provides the exact mass-to-charge (m/z) fragmentation pattern and chromatographic retention time required to quantify the microbial reductive transformation of PCNB in soil and groundwater matrices [1].

Evidence DimensionGC-MS/LC-MS Target Specificity
Target Compound DataExact match for PCNB degradation metabolite (PCA)
Comparator Or BaselinePentachloronitrobenzene (Parent compound) or Trichloroanilines
Quantified Difference100% target specificity for the reduced metabolite vs. 0% for parent/analogs
ConditionsEnvironmental residue testing via GC-MS/LC-MS

Laboratory buyers must procure high-purity PCA as a non-negotiable reference standard to meet regulatory requirements for tracking fungicide degradation profiles.

Dechlorination Half-life
Class-level
t½ range: 1.5 – 8.5 days (anaerobic, 3 µM, 22°C). k' = 0.25–1.19 µM/day
Supports environmental persistence modeling
Mixed methanogenic culture context
Bioconcentration Factor
Class-level
Experimental BCF: 512.15 in fish, lower than log Kow prediction; bi-phasic elimination
QSR model limitations for chloroanilines
Guppy uptake/elimination study; data to verify

Environmental Analytical Reference Standards

Directly following from its unique mass-to-charge fragmentation profile, Pentachloroaniline is the required standard for calibrating GC-MS and LC-MS equipment in soil and groundwater residue testing to track the degradation of Pentachloronitrobenzene (PCNB) [1].

High-Temperature Pigment and Dye Synthesis

Leveraging its >231 °C melting point, PCA is a structurally stable precursor for synthesizing highly chlorinated, thermally stable azo dyes and pigments that must survive aggressive curing processes without volatilizing [1].

Hydrophobic Agrochemical Formulations

Due to its extremely low aqueous solubility (~0.03 mg/L), PCA is utilized as a stable intermediate in developing specialized, water-resistant agricultural compounds that resist rain-wash and environmental leaching [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC-MS Method Validation for Pesticide Residues
Analytical standard for derivatization optimization
Method-specific reaction conditions and calibration
Environmental Fate of PCNB Fungicide
Principal metabolite reference standard
Quantitative differentiation from parent compound in soil/sediment
Anaerobic Bioremediation Kinetics
Model compound for dechlorination studies
Transformation rate benchmarking for microbial consortia
Regulatory Bioaccumulation Assessment
Compound-specific BCF reference standard
Accuracy of tissue residue analysis vs. QSAR models

Color/Form

NEEDLES FROM ALCOHOL

XLogP3

5.1

LogP

4.82 (LogP)
log Kow= 5.08

Melting Point

235.0 °C
235 °C

UNII

UW5QVL647I

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.3%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (84.78%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (89.13%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (93.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

527-20-8

Wikipedia

Pentachloroaniline

Analytic Laboratory Methods

FOLLOWING FLORISIL CLEANUP, GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION.

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